molecular formula C10H8BrN3O2 B13872533 1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4(1H)-one

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4(1H)-one

Cat. No.: B13872533
M. Wt: 282.09 g/mol
InChI Key: DZQBXMLZRWNCJT-UHFFFAOYSA-N
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Description

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyridine and pyridazin-4-one derivatives.

    Coupling Reaction: The 5-bromopyridine is coupled with a suitable pyridazin-4-one derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloropyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one
  • 1-(5-fluoropyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one
  • 1-(5-iodopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one

Uniqueness

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The hydroxymethyl group also provides a site for further chemical modifications, enhancing its versatility in synthetic applications.

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one

InChI

InChI=1S/C10H8BrN3O2/c11-7-3-8(5-12-4-7)14-2-1-10(16)9(6-15)13-14/h1-5,15H,6H2

InChI Key

DZQBXMLZRWNCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C(C1=O)CO)C2=CC(=CN=C2)Br

Origin of Product

United States

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